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Executive Summary
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid

precursors, is increasingly recognized as a pivotal process in the pathophysiology of metabolic

diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly

known as Non-Alcoholic Steatohepatitis (NASH). Elevated hepatic DNL is a key contributor to

the excessive accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of MASH.

Clesacostat (PF-05221304), an investigational small molecule developed by Pfizer, represents

a targeted therapeutic approach to mitigate hepatic steatosis by directly inhibiting the rate-

limiting enzymes of DNL, Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2). This technical

guide provides an in-depth overview of the mechanism of action of clesacostat, its impact on

DNL, and the experimental methodologies used to evaluate its efficacy.

Introduction to De Novo Lipogenesis and its
Pathological Role
De novo lipogenesis is a crucial metabolic pathway for the conversion of excess carbohydrates

into fatty acids, which are subsequently esterified into triglycerides for storage or transport.

While a normal physiological process, chronic upregulation of DNL, often driven by

hyperinsulinemia and hyperglycemia, leads to an imbalance between hepatic fatty acid

acquisition and disposal, resulting in hepatic steatosis. This lipid accumulation can trigger a
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cascade of inflammatory responses and cellular stress, leading to the progression of MASH,

fibrosis, and cirrhosis.[1][2]

The key regulatory step in DNL is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction

catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC).[1] Two isoforms of ACC exist: ACC1,

primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the outer

mitochondrial membrane, where its product, malonyl-CoA, allosterically inhibits carnitine

palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid oxidation.[1][2] Dual inhibition of

ACC1 and ACC2, therefore, offers a dual mechanism of action: reducing the synthesis of new

fatty acids and promoting the oxidation of existing fatty acids.

Clesacostat: A Dual Inhibitor of Acetyl-CoA
Carboxylase
Clesacostat is an orally bioavailable, liver-targeted small molecule that acts as a potent,

reversible, and dual inhibitor of both ACC1 and ACC2.[3][4] Its liver-targeting properties are

designed to maximize its therapeutic effect in the liver while minimizing potential systemic side

effects.[3]

Mechanism of Action
Clesacostat inhibits the enzymatic activity of both ACC1 and ACC2, leading to a reduction in

the intracellular concentration of malonyl-CoA.[3] This has two primary consequences:

Inhibition of De Novo Lipogenesis: Reduced malonyl-CoA levels directly limit the substrate

available for fatty acid synthase, thereby decreasing the rate of new fatty acid synthesis.[3]

Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves the inhibition of

CPT-1, allowing for increased transport of fatty acids into the mitochondria for β-oxidation.[3]

This dual action addresses the core metabolic imbalance in MASH by simultaneously turning

off the production and turning on the breakdown of hepatic fatty acids.

Diagram 1: Mechanism of action of clesacostat.

Quantitative Data on the Efficacy of Clesacostat
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Preclinical and clinical studies have demonstrated the potent effect of clesacostat on inhibiting

DNL and reducing liver fat. The following tables summarize key quantitative data.

In Vitro and Preclinical Data
Parameter Value Species/System Reference

ACC1 IC50 12.4 nM Human [5]

ACC2 IC50 8.7 nM Human [5]

DNL Inhibition IC50 61 nM
Primary Human

Hepatocytes
[5]

Reduction in Hepatic

Malonyl-CoA
Dose-dependent Rat [5]

Reduction in Hepatic

DNL
Dose-dependent Rat [5]

Reduction in Hepatic

Fibrosis
Significant Rat model of NASH [5]

Reduction in ALT and

AST
Significant Rat model of NASH [5]

Reduction in

Triglyceride

Accumulation

Significant Rat model of NASH [5]

Clinical Trial Data (Phase 2a, NCT03248882)
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Parameter
Clesacostat 50
mg

Placebo Timepoint Reference

Mean Relative

Reduction in

Liver Fat Content

(MRI-PDFF)

64.8% 7.2% 16 weeks [6]

Proportion of

Patients with

≥30% Relative

Reduction in

Liver Fat

90% N/A 16 weeks [6]

Change in

Alanine

Aminotransferas

e (ALT)

Dose and time

responsive

reductions

N/A 16 weeks [6]

Combination Therapy with Ervogastat (DGAT2 Inhibitor)
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Group Treatment
Mean
Reduction in
Liver Fat

Timepoint Reference

Group B

25 mg

Ervogastat + 10

mg Clesacostat

(BID)

54% 6 weeks [7]

Group C

100 mg

Ervogastat + 10

mg Clesacostat

(BID)

58% 6 weeks [7]

Group D

300 mg

Ervogastat + 20

mg Clesacostat

(QD)

60% 6 weeks [7]

Group E

300 mg

Ervogastat + 10

mg Clesacostat

(BID)

48% 6 weeks [7]

Placebo Placebo 4% 6 weeks [7]

Combination

Ervogastat 150

mg +

Clesacostat 5 mg

69.6% 48 weeks

Placebo Placebo 6.3% 48 weeks

Experimental Protocols
The evaluation of clesacostat's effect on DNL involves a range of specialized in vitro and in

vivo methodologies.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of clesacostat against

ACC1 and ACC2.

Principle: The enzymatic activity of ACC is measured by quantifying the incorporation of

radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into the acid-stable product, malonyl-CoA.

General Protocol:

Enzyme Source: Recombinant human ACC1 and ACC2 are used.

Reaction Mixture: A typical reaction mixture contains purified ACC enzyme, acetyl-CoA, ATP,

MgCl₂, and [¹⁴C]NaHCO₃ in a suitable buffer.

Inhibitor Addition: Clesacostat is added at varying concentrations to determine a dose-

response curve. A vehicle control (e.g., DMSO) is also included.

Incubation: The reaction is initiated by the addition of enzyme and incubated at a controlled

temperature (e.g., 37°C) for a specific duration.

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl), which

also serves to remove unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.

Quantification: The amount of radiolabeled malonyl-CoA formed is quantified by scintillation

counting.

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable

pharmacological model.

Measurement of De Novo Lipogenesis in vivo using
Stable Isotope Tracing
Objective: To quantify the rate of hepatic DNL in response to clesacostat treatment in

preclinical models and human subjects.

Principle: A stable isotope-labeled precursor, typically [¹³C]-acetate, is administered. The

incorporation of the ¹³C label into newly synthesized fatty acids (primarily palmitate) in very-low-
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density lipoprotein (VLDL)-triglycerides is measured by gas chromatography-mass

spectrometry (GC-MS).

General Protocol:

Subject Preparation: Subjects typically undergo a period of dietary standardization and an

overnight fast.

Tracer Administration: A continuous intravenous infusion of [1-¹³C]acetate is administered

over several hours.

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the

infusion.

Lipoprotein Isolation: VLDL is isolated from plasma by ultracentrifugation.

Lipid Extraction and Derivatization: Triglycerides are extracted from the VLDL fraction and

saponified to release fatty acids. The fatty acids are then converted to their fatty acid methyl

esters (FAMEs) for GC-MS analysis.

GC-MS Analysis: The isotopic enrichment of palmitate is determined by measuring the

relative abundance of the M+1 and M+2 isotopologues.

Calculation of Fractional DNL: The fractional contribution of DNL to the VLDL-palmitate pool

is calculated using the precursor-product relationship, taking into account the isotopic

enrichment of the hepatic acetyl-CoA pool.
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In Vitro ACC Inhibition Assay In Vivo DNL Measurement (¹³C-Acetate Tracing)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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